(4-甲基-1H-苯并咪唑-2-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

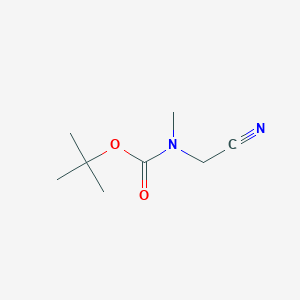

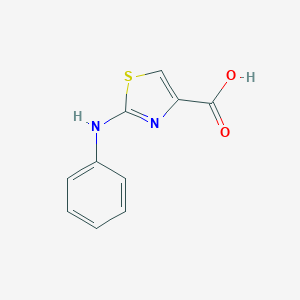

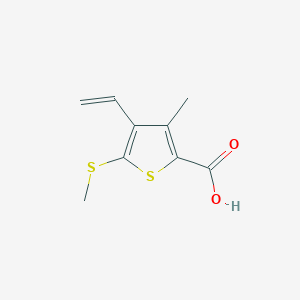

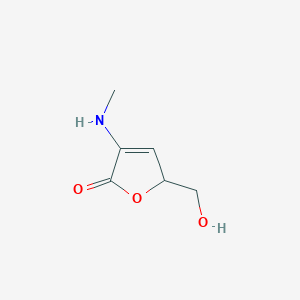

(4-Methyl-1H-benzimidazol-2-yl)methanol is a chemical compound with significant interest due to its versatile chemical and physical properties. It is a derivative of the benzimidazole family, known for its broad application in various fields, including materials science and pharmaceuticals. This compound's structural uniqueness offers a platform for studying complex chemical reactions, physical characteristics, and molecular interactions.

Synthesis Analysis

The synthesis of benzimidazoles and derivatives, including (4-methyl-1H-benzimidazol-2-yl)methanol, often involves the use of methanol as a solvent or reactant. For example, Sun et al. (2015) demonstrated the synthesis of benzimidazoles in supercritical methanol over copper-doped porous metal oxides, highlighting methanol's role as both a solvent and a carbon source in these reactions (Sun, Bottari, & Barta, 2015).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including (4-methyl-1H-benzimidazol-2-yl)methanol, can be characterized by X-ray crystallography among other techniques. For instance, Su et al. (2010) reported on the crystal structure of a benzimidazole compound, showing how methanol participates in forming a two-dimensional network through hydrogen bonding interactions (Su, Lin, Chen, Yang, & Huang, 2010).

Chemical Reactions and Properties

Benzimidazole derivatives, including (4-methyl-1H-benzimidazol-2-yl)methanol, are involved in various chemical reactions, showcasing their versatility. For example, Kiran et al. (2017) synthesized benzimidazole derivatives from (1H-benzo[d]imidazol-2-yl)methanol, highlighting the compound's reactivity and potential for further chemical modifications (Kiran, Ravinder, Thirumala, Biradar, Chamla, & Laxminarayana, 2017).

科学研究应用

其他化合物的合成

这些化合物用于合成其他复杂化合物。 例如,2-苯并咪唑甲醇被用于通过甲磺酰化制备2-(氯甲基)-1-(甲磺酰基)苯并咪唑 .

生物活性

苯并咪唑类化合物,包括这些化合物,表现出广泛的生物活性,如抗菌、抗结核、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、驱虫、抗真菌和致溃疡活性 .

药物开发

苯并咪唑由于其广泛的化学和生物学特性,是开发新药的关键成分 . 它存在于几种市售药物中,如克利米唑(抗组胺药)、依托尼特嗪(镇痛药)、恩维洛昔米(抗病毒药)、阿斯替米唑(抗组胺药)、奥美拉唑、泮托拉唑(抗溃疡药)、噻苯达唑(驱虫药)、诺考达唑(抗线虫药)、甲硝唑、硝基咪唑(杀菌剂)、美加唑(锥虫杀灭剂)、硫唑嘌呤(抗类风湿性关节炎)、达卡巴嗪(霍奇金病)、替硝唑、奥硝唑(抗原生动物和抗菌剂)等 .

凋亡诱导

这些化合物的一些衍生物已被证明可以诱导癌细胞的凋亡,这是一种程序性细胞死亡过程.

材料科学

这些化合物用于制备具有独特性能的材料。 例如,由(苯并咪唑-2-基)甲醇制备的Co(II)立方烷配合物表现出单分子磁体的特性 .

催化剂

这些化合物的一些衍生物已被用作催化剂。 例如,用(苯并咪唑-2-基)甲醇制备了一种在中性pH下用于水电氧化反应的钴催化剂 .

荧光团

抗菌活性

属性

IUPAC Name |

(4-methyl-1H-benzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-3-2-4-7-9(6)11-8(5-12)10-7/h2-4,12H,5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBKEULJXVMWID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588687 |

Source

|

| Record name | (4-Methyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191794-20-4 |

Source

|

| Record name | (4-Methyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)

![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)